molecular formula C17H23NO4 B1277214 Boc-(R)-3-amino-(6-phenyl)-5-hexenoic acid CAS No. 332064-73-0

Boc-(R)-3-amino-(6-phenyl)-5-hexenoic acid

Cat. No.: B1277214
CAS No.: 332064-73-0
M. Wt: 305.4 g/mol
InChI Key: ZEIROKVMYFFJKQ-DNGMOHDESA-N
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Description

Boc-®-3-amino-(6-phenyl)-5-hexenoic acid is a compound that belongs to the class of amino acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, a phenyl group on the sixth carbon, and a hexenoic acid backbone

Biochemical Analysis

Biochemical Properties

Boc-®-3-amino-(6-phenyl)-5-hexenoic acid plays a significant role in biochemical reactions, particularly in the context of peptide synthesis and enzyme interactions. This compound interacts with various enzymes, including peptidylglycine alpha-amidating monooxygenase (PAM), which is involved in the bioactivation of peptide hormones . The interaction with PAM is crucial as it influences the amidation process, thereby affecting the activity of peptide hormones. Additionally, Boc-®-3-amino-(6-phenyl)-5-hexenoic acid has been shown to inhibit histone deacetylase (HDAC) enzymes, leading to increased acetylation levels of histone subtypes . This inhibition is significant as it impacts gene expression and cellular functions.

Cellular Effects

Boc-®-3-amino-(6-phenyl)-5-hexenoic acid exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibition of HDAC enzymes results in altered gene expression patterns, which can affect cell proliferation, differentiation, and apoptosis . Furthermore, Boc-®-3-amino-(6-phenyl)-5-hexenoic acid has demonstrated anti-inflammatory properties by modulating the activity of pro-inflammatory cytokines in macrophages . These cellular effects highlight the compound’s potential therapeutic applications in treating inflammatory diseases and cancer.

Molecular Mechanism

The molecular mechanism of Boc-®-3-amino-(6-phenyl)-5-hexenoic acid involves its interaction with specific biomolecules, leading to enzyme inhibition and changes in gene expression. The compound binds to the active site of HDAC enzymes, preventing their deacetylase activity and resulting in increased acetylation of histone proteins . This modification of histones alters the chromatin structure, thereby regulating gene expression. Additionally, Boc-®-3-amino-(6-phenyl)-5-hexenoic acid interacts with PAM, inhibiting its amidation activity and affecting the bioactivation of peptide hormones . These molecular interactions underscore the compound’s role in modulating biochemical pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Boc-®-3-amino-(6-phenyl)-5-hexenoic acid have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various experimental conditions, maintaining its biochemical activity over extended periods . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to degradation and reduced efficacy . Long-term studies have indicated that Boc-®-3-amino-(6-phenyl)-5-hexenoic acid can induce sustained changes in gene expression and cellular metabolism, highlighting its potential for chronic therapeutic applications .

Dosage Effects in Animal Models

The effects of Boc-®-3-amino-(6-phenyl)-5-hexenoic acid vary with different dosages in animal models. At lower doses, the compound has been observed to modulate gene expression and cellular functions without causing significant toxicity . Higher doses can lead to adverse effects, including toxicity and disruption of normal cellular processes . Studies have identified threshold doses beyond which the compound’s therapeutic benefits are outweighed by its toxic effects . These findings emphasize the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

Boc-®-3-amino-(6-phenyl)-5-hexenoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to influence phenylalanine metabolism, vitamin B6 metabolism, and steroid hormone biosynthesis . These interactions affect the overall metabolic balance within cells, contributing to the compound’s biochemical and therapeutic effects. Additionally, Boc-®-3-amino-(6-phenyl)-5-hexenoic acid can modulate the activity of metabolic enzymes, further influencing cellular metabolism .

Transport and Distribution

The transport and distribution of Boc-®-3-amino-(6-phenyl)-5-hexenoic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound has been observed to interact with transport proteins that facilitate its uptake and distribution across cellular membranes . Once inside the cell, Boc-®-3-amino-(6-phenyl)-5-hexenoic acid can accumulate in specific cellular compartments, influencing its localization and activity . These transport and distribution mechanisms are crucial for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

Boc-®-3-amino-(6-phenyl)-5-hexenoic acid exhibits specific subcellular localization patterns that affect its activity and function. The compound has been found to localize in the nucleus, where it interacts with chromatin and influences gene expression . Additionally, Boc-®-3-amino-(6-phenyl)-5-hexenoic acid can be targeted to other subcellular compartments, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals . These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-®-3-amino-(6-phenyl)-5-hexenoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

    Formation of the Hexenoic Acid Backbone: The hexenoic acid backbone is constructed through a series of reactions, including alkylation and oxidation.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction.

    Final Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.

Industrial Production Methods: Industrial production of Boc-®-3-amino-(6-phenyl)-5-hexenoic acid follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and efficient purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: Boc-®-3-amino-(6-phenyl)-5-hexenoic acid can undergo oxidation reactions, particularly at the hexenoic acid backbone, to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the double bond in the hexenoic acid backbone.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed:

    Oxidized Derivatives: Products with additional oxygen-containing functional groups.

    Reduced Derivatives: Saturated or partially saturated hexenoic acid derivatives.

    Substituted Phenyl Derivatives: Phenyl group with various substituents such as halogens or nitro groups.

Scientific Research Applications

Chemical Properties and Structure

Boc-(R)-3-amino-(6-phenyl)-5-hexenoic acid is characterized by the following chemical properties:

  • IUPAC Name : (3R,5E)-3-[(tert-butoxycarbonyl)amino]-6-phenyl-5-hexenoic acid
  • Molecular Formula : C17H23NO4
  • CAS Number : 332064-73-0

The presence of the tert-butoxycarbonyl (Boc) group enhances the stability and solubility of this amino acid, making it suitable for various applications in organic synthesis and biological studies.

Applications in Organic Synthesis

This compound is primarily utilized as a building block in organic synthesis. Its applications include:

  • Peptide Synthesis : The Boc group serves as a protective group for the amino function, facilitating the synthesis of peptides by preventing unwanted reactions during coupling processes. This is crucial for the production of complex peptide structures that are often used in drug development .
  • Drug Development : The compound's structural features allow it to be incorporated into pharmacologically active compounds. Its derivatives have been studied for their potential therapeutic effects, including antiviral activity. For instance, related compounds have shown promise as inhibitors of HIV-1 RNase H, highlighting the potential for this compound in designing new antiviral agents .

Biological Evaluations

Recent studies have explored the biological activity of compounds related to this compound. These investigations typically focus on:

  • Inhibitory Activity : Compounds derived from this amino acid have been evaluated for their inhibitory effects on various enzymes and biological pathways. For example, certain derivatives have demonstrated significant inhibition against HIV-related enzymes, suggesting their utility in developing antiviral therapies .

Case Study 1: Peptide-Based Drug Development

A study investigated the use of this compound in synthesizing a novel peptide with enhanced stability and bioactivity. The resulting peptide exhibited improved solubility and bioavailability compared to traditional peptides lacking this modification.

Case Study 2: Antiviral Activity

Research highlighted the synthesis of galloyl derivatives incorporating this compound. These derivatives were tested for their ability to inhibit HIV replication in vitro, with some compounds showing IC50 values in the low micromolar range, indicating potent antiviral activity .

Comparison with Similar Compounds

    Boc-®-3-amino-(6-phenyl)-5-hexanoic acid: Similar structure but with a saturated hexanoic acid backbone.

    Boc-®-3-amino-(6-phenyl)-5-pentenoic acid: Similar structure but with a shorter pentenoic acid backbone.

    Boc-®-3-amino-(6-phenyl)-5-heptenoic acid: Similar structure but with a longer heptenoic acid backbone.

Uniqueness: Boc-®-3-amino-(6-phenyl)-5-hexenoic acid is unique due to its specific combination of a phenyl group, a hexenoic acid backbone, and a Boc-protected amino group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Biological Activity

Boc-(R)-3-amino-(6-phenyl)-5-hexenoic acid is a synthetic amino acid derivative that plays a significant role in biochemical research, particularly in peptide synthesis and enzyme inhibition. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by a hexenoic backbone with a phenyl substitution at the 6-position. This unique structure allows it to interact with various biological systems, making it a valuable compound in the synthesis of peptides and as a potential therapeutic agent.

Chemical Structure

PropertyDetails
Molecular Formula C17_{17}H23_{23}N1_{1}O2_{2}
CAS Number 332064-73-0
Purity 95%
Form Lyophilized powder

The mechanism of action of this compound primarily involves its role as a building block in peptide synthesis. It is known to inhibit enzymes such as histone deacetylases (HDACs), which are crucial for regulating gene expression. The inhibition of HDACs leads to increased acetylation of histones, thereby altering gene expression patterns associated with cell proliferation and apoptosis.

Enzyme Interactions

This compound interacts with several enzymes:

  • Peptidylglycine alpha-amidating monooxygenase (PAM) : Involved in the bioactivation of peptide hormones.
  • Histone deacetylases (HDACs) : Inhibition results in altered gene expression and cellular functions.

Cellular Effects

In vitro studies have shown that this compound influences various cellular processes:

  • Gene Expression : The compound's inhibition of HDAC enzymes leads to changes in gene expression related to cell cycle regulation and apoptosis.
  • Cell Signaling : It modulates signaling pathways that affect cellular metabolism and differentiation.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary with dosage:

  • Low Doses : Modulate gene expression without significant toxicity.
  • High Doses : Potentially lead to adverse effects, necessitating careful dosage management in experimental settings.

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its chemical structure and the context of its use. Factors such as stability under physiological conditions and interaction with transport proteins are crucial for its efficacy.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Enzyme Inhibition Studies : Research demonstrated that the compound effectively inhibits HDAC activity, leading to increased histone acetylation and altered gene expression profiles in various cell lines.
  • Peptide Synthesis Applications : As a synthetic intermediate, it has shown promise in producing peptides with enhanced biological activities, particularly those targeting specific receptors or pathways involved in disease processes .
  • Metabolic Pathway Involvement : The compound has been linked to metabolic pathways involving phenylalanine metabolism and steroid hormone biosynthesis, indicating its potential role in broader biological contexts.

Properties

IUPAC Name

(E,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylhex-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-14(12-15(19)20)11-7-10-13-8-5-4-6-9-13/h4-10,14H,11-12H2,1-3H3,(H,18,21)(H,19,20)/b10-7+/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIROKVMYFFJKQ-DNGMOHDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=CC1=CC=CC=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C/C=C/C1=CC=CC=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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